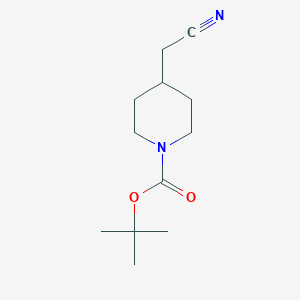

Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate

Description

Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate (CAS 256411-39-9) is a nitrogen-containing heterocyclic compound featuring a piperidine ring substituted with a cyanomethyl group at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group. The Boc group enhances lipophilicity and steric bulk, making the compound a versatile intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and bioactive molecules . Its cyanomethyl substituent enables further functionalization, such as nitrile-to-amine conversion, which is critical in drug discovery workflows .

Properties

IUPAC Name |

tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-6,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARQASBBVGBMDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623842 | |

| Record name | tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256411-39-9 | |

| Record name | tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Cyanomethyl)piperidine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Mode of Action

Its interaction with biological targets would depend on the specific structure and properties of the final compound it is used to synthesize.

Biochemical Pathways

It can be used in the synthesis of various pharmaceuticals that do interact with biochemical pathways.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier. . The compound’s bioavailability would depend on the specific properties of the final compound it is used to synthesize.

Result of Action

The molecular and cellular effects of 1-Boc-4-(cyanomethyl)piperidine would depend on the specific structure and properties of the final compound it is used to synthesize.

Action Environment

The action, efficacy, and stability of 1-Boc-4-(cyanomethyl)piperidine can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it is recommended to be stored in a refrigerator, indicating that lower temperatures may help maintain its stability.

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a semi-flexible linker in the development of PROTACs (proteolysis-targeting chimeras), which are used for targeted protein degradation. This interaction involves binding to specific proteins and facilitating their degradation, thereby regulating protein levels within cells.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in targeted protein degradation can lead to changes in cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound acts as a linker in PROTACs, binding to both the target protein and an E3 ubiquitin ligase. This interaction facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. Additionally, this compound may influence gene expression by modulating the levels of specific proteins within cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively modulate protein levels without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including potential impacts on liver and kidney function. Threshold effects and the compound’s safety profile need to be carefully evaluated in preclinical studies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters and binding proteins that influence its localization and accumulation. Understanding these interactions is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are important for its role in targeted protein degradation and other cellular processes.

Biological Activity

Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a tert-butyl group and a cyanomethyl substituent. Its molecular formula is with a molecular weight of approximately . The presence of the cyanomethyl group is significant as it may influence the compound's interaction with biological targets.

The mechanism of action for this compound involves interactions with various enzymes and receptors. The compound may inhibit specific enzymes, contributing to its pharmacological effects, particularly in neurodegenerative diseases such as Alzheimer's disease through acetylcholinesterase (AChE) inhibition .

Enzyme Inhibition

Research indicates that this compound exhibits weak AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative conditions . The compound's structural features allow it to engage with the active sites of enzymes, although the extent of inhibition observed was modest.

Cytotoxicity and Cell Proliferation

In vitro studies have demonstrated that this compound can affect cell proliferation. For instance, when tested on U251 glioblastoma cells, treatment with related compounds resulted in a significant decrease in cell numbers, indicating potential anti-cancer properties . The treatment also altered the accumulation of inositol phosphates, which are vital for cellular signaling pathways associated with growth and survival.

Case Studies and Research Findings

-

AChE Inhibition Study :

- Objective : To evaluate the AChE inhibitory activity of this compound.

- Methodology : Various concentrations of the compound were tested against AChE enzyme.

- Results : The compound showed weak inhibition compared to standard inhibitors, suggesting limited efficacy in treating Alzheimer's disease .

-

Cytotoxicity in Glioblastoma Cells :

- Objective : To assess the effects on U251 glioblastoma cells.

- Methodology : Cells were treated with varying concentrations of the compound, followed by assessment using CyQuant DNA content assay.

- Results : A significant decrease in cell viability was observed at higher concentrations (400 nM), indicating potential anti-tumor activity .

- Gene Expression Analysis :

Comparative Analysis with Similar Compounds

| Compound Name | AChE Inhibition | Cytotoxicity (U251) | Molecular Weight |

|---|---|---|---|

| This compound | Weak | Significant | 250.29 g/mol |

| Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | Moderate | Moderate | 250.29 g/mol |

| Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate | Moderate | Low | 250.29 g/mol |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and functional group impacts among tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate and analogous piperidine derivatives:

Comparative Syntheses :

- Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate : Prepared via nucleophilic substitution using di-tert-butyl carbonate (86% yield) .

- Tert-butyl 4-((cyanomethyl)(3-methoxyphenyl)amino)piperidine-1-carboxylate: Synthesized through reductive amination (85% yield) .

- Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate : Utilizes hydrogenation and protection steps for hydroxyl group stability .

Physicochemical Properties

- Boiling Point: The hydroxybenzoyl derivative (CAS 1008774-87-5) exhibits a high boiling point of 339.5°C due to aromatic stacking, compared to the cyanomethyl analog, which likely has lower volatility .

- Lipophilicity: The 4-methylpentyl derivative (logP ~4.5 estimated) is more lipophilic than the cyanomethyl analog (logP ~2.1), impacting membrane permeability in drug design .

- Reactivity: The cyanomethyl group facilitates nucleophilic additions (e.g., hydrolysis to amines), whereas the hydroxypropyl group requires protection during synthetic steps .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate?

- Synthesis : Typical routes involve multi-step reactions, starting with the formation of the piperidine core followed by cyanomethylation. A common approach includes nucleophilic substitution or coupling reactions under inert conditions. For example, tert-butyl carbamate protection is often used to stabilize intermediates .

- Characterization : Analytical techniques include:

- GC-MS for purity assessment and retention time locking (e.g., using tetracosane as a reference) .

- FTIR-ATR (4000–400 cm⁻¹ range) to confirm functional groups like the nitrile (-CN) and carbonyl (C=O) .

- HPLC-TOF for precise mass verification (e.g., theoretical vs. measured Δppm: -1.34) .

Q. What safety protocols are recommended for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Keep in dry, ventilated areas away from heat/ignition sources. Store in airtight containers at 2–8°C .

- Waste Disposal : Classify as hazardous waste and dispose via certified facilities. Avoid aqueous release due to potential environmental toxicity .

Q. How stable is this compound under varying pH and temperature conditions?

- Thermal Stability : Decomposes above 200°C, releasing toxic fumes (e.g., HCN). Avoid prolonged heating .

- pH Sensitivity : The tert-butyl carbamate group is acid-labile. Hydrolysis occurs under strong acidic conditions (pH < 3), yielding piperidine derivatives .

Advanced Research Questions

Q. How can researchers resolve analytical discrepancies in purity assessment using GC-MS and HPLC?

- GC-MS Limitations : Volatility issues may cause incomplete elution. Use derivatization (e.g., silylation) to improve detection .

- HPLC-TOF Advantages : Provides accurate mass data to distinguish co-eluting impurities. Validate with spiked standards to quantify trace contaminants .

- Cross-Validation : Compare retention indices and spectral libraries across techniques to confirm structural integrity .

Q. What strategies mitigate risks when toxicity data for this compound is incomplete?

- Read-Across Analysis : Use data from structurally similar compounds (e.g., tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate) to infer hazards .

- In Silico Modeling : Predict acute toxicity (e.g., LD50) using QSAR tools like TEST or ProTox-II .

- Precautionary Measures : Assume worst-case scenarios (e.g., Category 4 acute toxicity) until empirical data is available .

Q. How is this compound utilized as an intermediate in medicinal chemistry?

- Drug Development : The nitrile group serves as a precursor for amidine or carboxylic acid bioisosteres. For example, it can be reduced to an amine for kinase inhibitor synthesis .

- Peptide Mimetics : The piperidine scaffold is incorporated into spirocyclic compounds targeting GPCRs or ion channels .

- Case Study : Derivatives of tert-butyl piperidine carboxylates have been used in visible-light-induced alkylation reactions for coumarin-based therapeutics .

Data Contradiction Analysis

- Ecotoxicity Gaps : No data on biodegradability or bioaccumulation ( ). Mitigate by applying OECD 301/305 guidelines for testing .

- Conflicting Reactivity Reports : Some studies note nitrile stability under basic conditions, while others report hydrolysis. Validate with controlled experiments (pH 7–12) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.